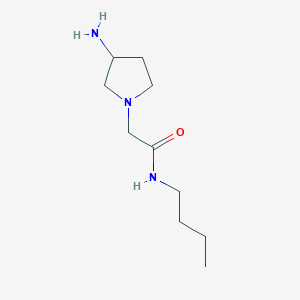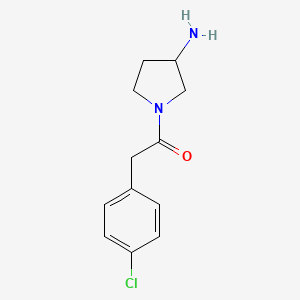![molecular formula C13H20N2 B1468140 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine CAS No. 1247475-05-3](/img/structure/B1468140.png)
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine is a synthetic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is known for its psychoactive properties and is often referred to as a synthetic stimulant. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known as a synthetic stimulant drug known for its psychoactive properties.
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-Ethylhexedrone: Another synthetic stimulant with a similar structure and psychoactive properties.
Methcathinone: A stimulant that shares structural similarities but differs in its pharmacological effects and potency.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h3-6,13H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDWDHCZXGSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)


![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)
![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
